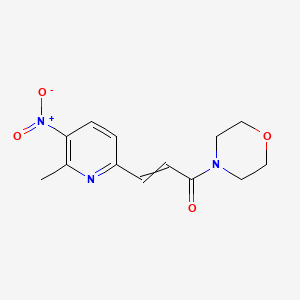![molecular formula C17H18N4O2 B14377974 1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine CAS No. 89505-33-9](/img/structure/B14377974.png)
1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound is notable for its vibrant color, which is a result of the azo group. It has applications in various fields, including dye manufacturing, pharmaceuticals, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by the diazotization of 4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N-phenylpiperidine under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized to form nitroso derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed:
Reduction: Produces 4-nitroaniline and N-phenylpiperidine.
Oxidation: Forms nitroso derivatives.
Substitution: Results in halogenated derivatives of the compound.
Scientific Research Applications
1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can modulate various biochemical pathways, contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(4-Methoxyphenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
Comparison: 1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to other azo compounds, it exhibits different reactivity patterns and potential pharmacological activities .
Properties
CAS No. |
89505-33-9 |
|---|---|
Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(4-nitrophenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H18N4O2/c22-21(23)17-10-6-15(7-11-17)19-18-14-4-8-16(9-5-14)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2 |
InChI Key |
WPCOQYXCVPDCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


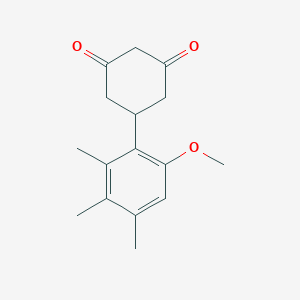
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
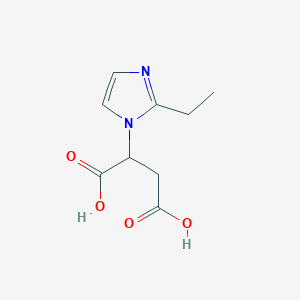

![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
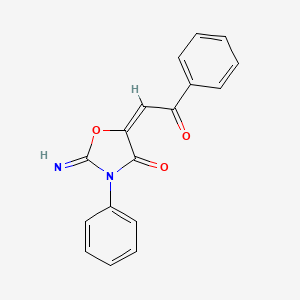

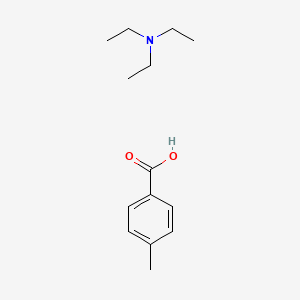
![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
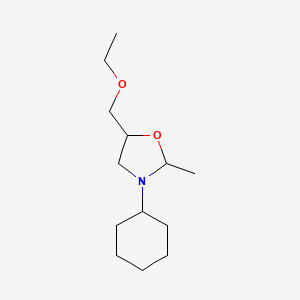
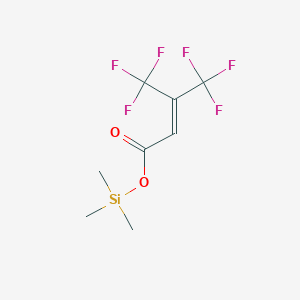
![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
